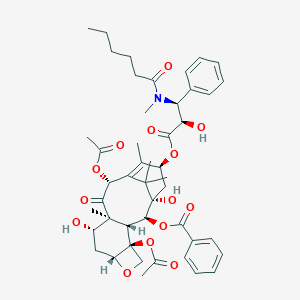

N-Methyltaxol C

描述

Synthesis Analysis

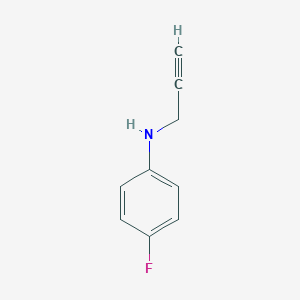

The synthesis of N-Methyltaxol C involves the selective methylation of the C3' amide of taxanes. This process begins with the sequential silylation of Taxol C at the 2', 7, and 1-hydroxyl groups, followed by a reaction with potassium tert-butoxide and methyl iodide to afford N-methylated derivatives. Finally, the removal of silyl protecting groups yields N-Methyltaxol C and N-methylpaclitaxel (Santhapuram et al., 2008).

Molecular Structure Analysis

The molecular structure of N-Methyltaxol C, determined through methods such as gas electron diffraction, reveals specific bond distances and angles that are crucial for its biological activity. These structural details help in understanding the interactions of N-Methyltaxol C with biological targets (Kitano, Fukuyama, & Kuchitsu, 1973).

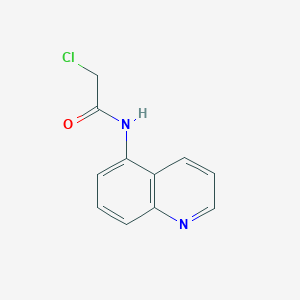

Chemical Reactions and Properties

N-Methyltaxol C undergoes various chemical reactions due to its functional groups. Techniques like palladium-catalyzed C-H activation and copper-catalyzed C-C coupling reactions are examples of methodologies that could potentially modify N-Methyltaxol C for further applications (Anas, Cordi, & Kagan, 2011).

科学研究应用

Taxol has been a subject of interest for researchers, medical professionals, politicians, and entrepreneurs for almost half a century . Its medicinal value as a potent anti-cancer compound has expanded greatly over time as new applications have been identified for the treatment of diverse indications .

Despite the incomplete knowledge of its complex biosynthesis pathway, huge strides have been taken towards improving access to this diterpenoid compound and meeting the ever-increasing demand . The productivity of Taxol has increased thanks to the development of new methods, from the pioneering bark extraction techniques and complete chemical synthesis, to semi-synthesis from precursors such as baccatin III extracted from Taxus spp. plant cultures .

-

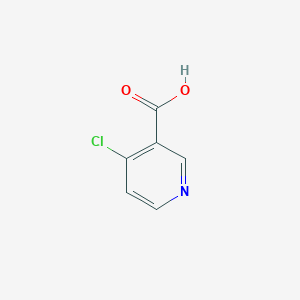

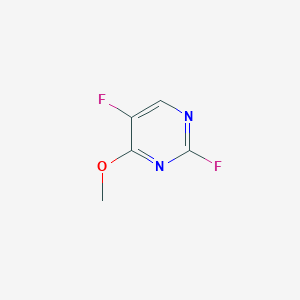

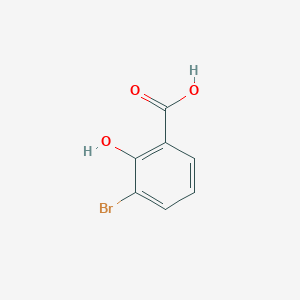

Catalytic N-Methyl Amidation of Carboxylic Acids

- Field : Organic Chemistry

- Summary : N-Methyl amides are valuable building blocks in natural products and pharmaceutical science . The generation of N-Methyl amides using simple acids with high atom economy is rare .

- Method : An atom economic protocol to prepare this valuable motif under DABCO/Fe 3 O 4 cooperative catalysis . This protocol is operationally simple and compatible with a range of aliphatic and (hetero)aromatic acids with very good yields (60–99%) .

- Results : The Fe 3 O 4 can be easily recovered and high efficiency is maintained for up to ten cycles .

-

Impurity in Clinically Used Taxanes

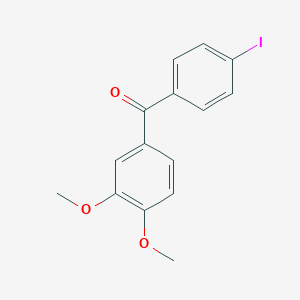

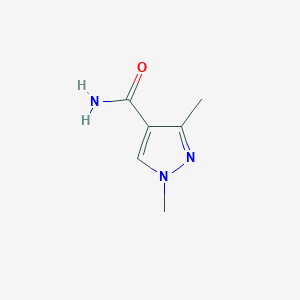

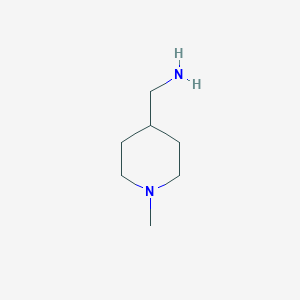

- Selective Synthesis of N-Methylamines

- Field : Organic Chemistry

- Summary : N-Methylated amines play an important role in regulating the biological and pharmaceutical properties of all kinds of life science molecules . In general, this class of compounds is synthesized via reductive amination reactions using high pressure of molecular hydrogen .

- Method : A convenient iron-catalyzed reductive amination process has been developed for the selective synthesis of N-methylamines . This process uses nitroarenes and paraformaldehyde, in which the latter acts as both methylation and reducing agent in the presence of a reusable iron oxide catalyst .

- Results : The general applicability of this protocol is demonstrated by the synthesis of >50 important N-methylamines .

未来方向

The future directions of N-Methyltaxol C research could involve further exploration of its biological activity and potential applications in medicine. The compound’s ability to induce conduction arrhythmias and reduce coronary flow and left ventricular systolic pressure in the isolated heart suggests potential applications in cardiovascular research .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3/t31-,32-,33+,36-,37+,38+,39-,41-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTMOSWWGSCCPR-AMMYIWEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N(C)[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H59NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347701 | |

| Record name | N-Methyltaxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyltaxol C | |

CAS RN |

153083-53-5 | |

| Record name | N-Methyltaxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153083-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyltaxol C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4XZ25D5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

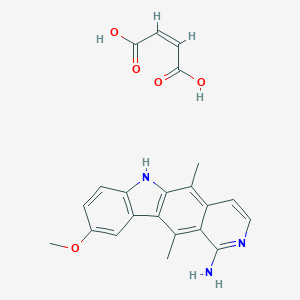

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。